3-[2-(4-methoxypyrrolidin-2-yl)-1H-imidazol-4-yl]pyridine trihydrochloride
Overview
Description
3-[2-(4-methoxypyrrolidin-2-yl)-1H-imidazol-4-yl]pyridine trihydrochloride is a chemical compound with the molecular formula C13H19Cl3N4O and a molecular weight of 353.68 g/mol It is characterized by the presence of a pyridine ring, an imidazole ring, and a methoxypyrrolidine moiety
Preparation Methods
The synthesis of 3-[2-(4-methoxypyrrolidin-2-yl)-1H-imidazol-4-yl]pyridine trihydrochloride involves multiple steps, typically starting with the preparation of the pyridine and imidazole intermediates. The methoxypyrrolidine moiety is then introduced through a series of reactions, including nucleophilic substitution and cyclization . Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, such as controlling temperature, pH, and reaction time.
Chemical Reactions Analysis
3-[2-(4-methoxypyrrolidin-2-yl)-1H-imidazol-4-yl]pyridine trihydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
3-[2-(4-methoxypyrrolidin-2-yl)-1H-imidazol-4-yl]pyridine trihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[2-(4-methoxypyrrolidin-2-yl)-1H-imidazol-4-yl]pyridine trihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
3-[2-(4-methoxypyrrolidin-2-yl)-1H-imidazol-4-yl]pyridine trihydrochloride can be compared with other similar compounds, such as:
3-((4-Methylpiperazin-1-yl)methyl)-1-octyl-5-(p-tolyl)-1H-pyrrolo[2,3-c]pyridine: This compound also contains a pyridine ring and is used in similar research applications.
Other pyridine derivatives: Compounds with similar structures may exhibit comparable chemical properties and reactivity, but the presence of different substituents can lead to variations in their biological activities and applications.
Properties
IUPAC Name |
3-[2-(4-methoxypyrrolidin-2-yl)-1H-imidazol-5-yl]pyridine;trihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O.3ClH/c1-18-10-5-11(15-7-10)13-16-8-12(17-13)9-3-2-4-14-6-9;;;/h2-4,6,8,10-11,15H,5,7H2,1H3,(H,16,17);3*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJHSNXISIZYIEP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CC(NC1)C2=NC=C(N2)C3=CN=CC=C3.Cl.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19Cl3N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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